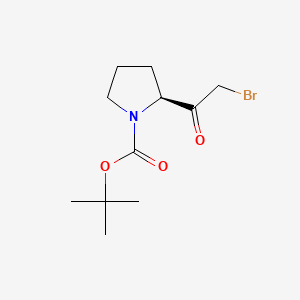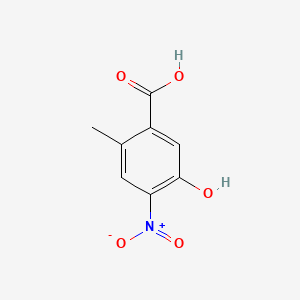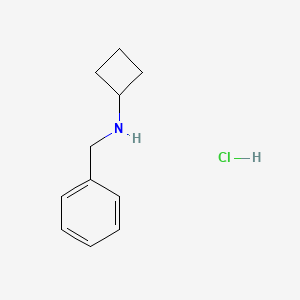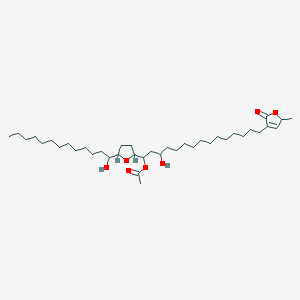![molecular formula C13H8O3 B599864 4-hydroxy-2H-benzo[h]chromen-2-one CAS No. 5594-97-8](/img/structure/B599864.png)
4-hydroxy-2H-benzo[h]chromen-2-one
Vue d'ensemble
Description
4-Hydroxy-2H-benzo[h]chromen-2-one is a chemical compound with the molecular formula C13H8O3. It is a member of the coumarin family, which are oxygen-containing heterocycles known for their diverse biological activities.
Applications De Recherche Scientifique
4-Hydroxy-2H-benzo[h]chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of dyes, perfumes, and other industrial chemicals.
Mécanisme D'action
Target of Action
Similar compounds have been tested for various biological properties .
Mode of Action
It’s known that the compound undergoes silver-catalyzed ketonization to form polycarbonyl intermediates, which then undergo double intramolecular cyclization and decarboxylation .
Biochemical Pathways
The compound is known to be involved in the synthesis of 3,4-dihydro-2h-benzo[h]chromen-2-ones .
Pharmacokinetics
It’s known that the compound has a molecular weight of 2122 , which could influence its bioavailability.
Result of Action
Similar compounds have been tested for various biological properties, including anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors .
Action Environment
It’s known that the compound is a white to brown solid and is stored at +4°c .
Analyse Biochimique
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of 4-hydroxy-2H-benzo[h]chromen-2-one at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is thought to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Hydroxy-2H-benzo[h]chromen-2-one can be synthesized through various methods. One common synthetic route involves the alkylation of 4-hydroxy-2H-chromen-2-ones with 2-chloromethyloxirane in acetone in the presence of potassium carbonate. This reaction yields 4-(2,3-epoxypropoxy)-2H-chromen-2-ones, which can be further treated with various amines to obtain the corresponding 4-(3-amino-2-hydroxypropoxy)-2H-chromen-2-ones .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of green solvents and catalysts to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-2H-benzo[h]chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted coumarins, dihydro derivatives, and quinones .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2H-chromen-2-one: This compound is structurally similar but lacks the fused benzene ring present in 4-hydroxy-2H-benzo[h]chromen-2-one.
4-Hydroxy-6,8-dimethyl-2H-chromen-2-one: This derivative has additional methyl groups, which can alter its chemical properties and biological activities.
Uniqueness
This compound is unique due to its fused benzene ring, which enhances its stability and biological activity compared to other coumarin derivatives .
Propriétés
IUPAC Name |
4-hydroxybenzo[h]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O3/c14-11-7-12(15)16-13-9-4-2-1-3-8(9)5-6-10(11)13/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVMMOSLXBYVAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=O)C=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40715621 | |
| Record name | 4-Hydroxy-2H-naphtho[1,2-b]pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5594-97-8 | |
| Record name | NSC380712 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380712 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxy-2H-naphtho[1,2-b]pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the common synthetic routes to obtain 4-hydroxy-2H-benzo[h]chromen-2-one derivatives?
A1: this compound serves as a versatile starting material for synthesizing various derivatives. Two common approaches are:
- Condensation Reactions: this compound reacts with dimethyl sulphate or alkyl halides in the presence of a base like anhydrous potassium carbonate (K2CO3) in dry acetone. This results in O-alkylation, forming condensed derivatives. []
- Multi-Component Reactions: A one-pot synthesis involves reacting this compound with malononitrile and various aromatic aldehydes. This reaction, catalyzed by a base like triethylamine (NEt3) in water, yields 1-aryl-1,12-dihydrobenzo[h]pyrano[c]chromene derivatives through a three-component condensation. []
Q2: What biological activities have been reported for this compound derivatives?
A2: Derivatives of this compound, particularly coumestans synthesized from it, have demonstrated potential anticancer activity. [] Additionally, dihydrobenzo[h]pyrano[3,2-c]chromene derivatives, synthesized via a multi-component reaction, were evaluated for cytotoxic activity against human cancer cell lines (MOLT-4 and HL-60). While most compounds exhibited low inhibitory activity at micromolar concentrations, further research into structure-activity relationships could lead to more potent derivatives. []
Q3: What are the advantages of using green chemistry principles in synthesizing this compound derivatives?
A3: The synthesis of 1-aryl-1,12-dihydrobenzo[h]pyrano[c]chromene derivatives utilizing water as a solvent and triethylamine as a base exemplifies the principles of green chemistry. [] This approach offers several advantages:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B599782.png)
![(4'-Butyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B599783.png)

![Benzyl 2-((tert-butoxycarbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B599788.png)

![Tetrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B599794.png)
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B599795.png)



![1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)-](/img/structure/B599803.png)

